molecular formula C21H26ClN3O3 B5640966 5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide

5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide

Cat. No. B5640966
M. Wt: 403.9 g/mol
InChI Key: BCQPMMNBFTWUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide" is a compound of significant interest in the field of chemical research due to its complex structure and potential for a wide range of applications. Although specific studies directly related to this compound were not found, insights can be drawn from related research in the field of synthetic organic chemistry and molecular analysis.

Synthesis Analysis

The synthesis of complex molecules like "5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide" often involves multi-step synthetic routes including the formation of key intermediates. For instance, the synthesis of related heterocyclic compounds, such as 1,2,5-thiadiazolidines 1,1-dioxides, from chlorosulfonyl isocyanate and nitrogen mustards or amino acids, demonstrates the complexity and creativity required in constructing such molecules (Regainia et al., 2000).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their reactivity and properties. Studies on similar compounds, such as 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide, provide insights into the 3D arrangement of atoms and the stereochemistry which significantly impacts their chemical behavior (Mo et al., 2011).

Chemical Reactions and Properties

The reactivity of a compound like "5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide" can be inferred from related research. For example, the gold-catalyzed cycloaddition reactions of ynamides with benzo[d]isoxazoles showcase the types of chemical transformations that similar structures might undergo, offering a pathway to novel molecular architectures (Xu et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are essential for understanding how a compound behaves in different environments. While specific data on "5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide" was not available, research on similar compounds can provide valuable insights. For instance, the characterization of antipyrine-like derivatives, including their X-ray structure and Hirshfeld surface analysis, sheds light on how similar molecules might interact with their surroundings (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules and stability under various conditions, are pivotal in determining the utility of a compound. Research on the synthesis and evaluation of novel isoxazolines linked via piperazine to benzoisothiazoles as potent apoptotic agents illustrates the importance of understanding these properties for practical applications (Byrappa et al., 2017).

properties

IUPAC Name

5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1,2-oxazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c22-15-5-6-20(19(13-15)21(26)23-14-16-9-12-27-24-16)28-18-7-10-25(11-8-18)17-3-1-2-4-17/h5-6,9,12-13,17-18H,1-4,7-8,10-11,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQPMMNBFTWUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=C(C=C(C=C3)Cl)C(=O)NCC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.